molecular formula C24H28O5 B1254945 Ferocaulidin

Ferocaulidin

Cat. No.: B1254945
M. Wt: 396.5 g/mol
InChI Key: HIQLOIOGTRDMIW-NKXAJQEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ferocaulidin is a natural terpenoid coumarin that was first isolated from the roots of the plant Ferula conocaula . It belongs to a broad class of compounds found within the genus Ferula , which has a rich history of use in traditional medicine . The initial structural identification and elucidation of this compound were published in 1978, establishing its core chemical framework . As a terpenoid coumarin, this compound is part of a phytochemical group known for its diverse biological activities. Other compounds derived from Ferula plants have been reported to exhibit pharmacological properties such as anti-inflammatory, anticancer, and antimicrobial effects, though specific research on this compound's mechanism of action and applications remains an area for further investigation . Researchers interested in natural products, phytochemistry, and the bioactivity of plant-derived compounds may find this compound a compound of significant interest for exploratory studies. This product is intended for research use only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C24H28O5

Molecular Weight

396.5 g/mol

IUPAC Name

7-[[(1R,4aS,6S,8aS)-6-hydroxy-2,5,5,8a-tetramethyl-4-oxo-4a,6,7,8-tetrahydro-1H-naphthalen-1-yl]methoxy]chromen-2-one

InChI

InChI=1S/C24H28O5/c1-14-11-18(25)22-23(2,3)20(26)9-10-24(22,4)17(14)13-28-16-7-5-15-6-8-21(27)29-19(15)12-16/h5-8,11-12,17,20,22,26H,9-10,13H2,1-4H3/t17-,20+,22-,24+/m1/s1

InChI Key

HIQLOIOGTRDMIW-NKXAJQEDSA-N

Isomeric SMILES

CC1=CC(=O)[C@H]2[C@]([C@@H]1COC3=CC4=C(C=C3)C=CC(=O)O4)(CC[C@@H](C2(C)C)O)C

Canonical SMILES

CC1=CC(=O)C2C(C(CCC2(C1COC3=CC4=C(C=C3)C=CC(=O)O4)C)O)(C)C

Origin of Product

United States

Structural Elucidation and Advanced Spectroscopic Analysis of Ferocaulidin

Methodologies for Advanced Structural Determination

The definitive structure of Ferocaulidin has been established through a suite of advanced spectroscopic methods. These techniques, including high-resolution mass spectrometry, multi-dimensional nuclear magnetic resonance, X-ray crystallography, and chiroptical spectroscopy, provide complementary information that, when pieced together, reveals the molecule's complete structural puzzle.

High-Resolution Mass Spectrometry Approaches for Elemental Composition and Fragmentation Pattern Analysis

High-resolution mass spectrometry (HR-MS) is a cornerstone in the structural elucidation of natural products like this compound. nih.govnih.gov This powerful technique provides a highly accurate mass measurement of the parent ion, which allows for the unambiguous determination of the elemental formula. For sesquiterpene coumarins, HR-MS coupled with tandem mass spectrometry (MS/MS) experiments offers deep insights into their structural features through the analysis of fragmentation patterns. researchgate.netnih.govresearchgate.netiaph.es

While the specific high-resolution mass spectrum for this compound is not detailed in the reviewed literature, the general fragmentation behavior of related sesquiterpene coumarins under electrospray ionization (ESI) provides a framework for its analysis. Typically, the fragmentation of these compounds involves the cleavage of the ester linkage between the coumarin (B35378) and sesquiterpene moieties, as well as characteristic losses from the sesquiterpene core. nih.gov For instance, the fragmentation of ferulic acid, a related structural component, shows characteristic losses of a methyl group, a carboxyl group, and fragmentation of the phenolic ring with its side chain. nih.goviaph.es In more complex sesquiterpene coumarins, fragmentation pathways can involve neutral losses of water, carbon monoxide, and cleavage of rings within the sesquiterpene unit. nih.gov The precise mass measurements from HR-MS are crucial to differentiate between isobaric fragments and confirm the proposed fragmentation pathways. nih.gov

Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivities and Stereochemical Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. researchgate.net For this compound, a combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments has been essential to piece together its complex framework. cam.ac.ukunits.it

The ¹H and ¹³C NMR spectral data for this compound, isolated from the fruits of Ferula badrakema, have been reported and are presented in the table below. cam.ac.uk The signals in the ¹H NMR spectrum are characteristic of a 7-substituted coumarin and a sesquiterpene unit. cam.ac.uk The ¹³C NMR spectrum confirms the presence of 24 carbon atoms, consistent with the molecular formula. cam.ac.uk

Table 1: ¹H and ¹³C NMR Spectral Data for this compound (in CDCl₃)

Position δC (ppm) δH (ppm, J in Hz)
Coumarin Moiety
2 161.5
3 113.4 6.28 (d, 9.5)
4 143.7 7.66 (d, 9.5)
5 129.2 7.39 (d, 8.5)
6 113.6 6.86 (dd, 8.5, 2.5)
7 162.3
8 101.7 6.85 (d, 2.5)
9 156.2
10 113.2
Sesquiterpene Moiety
1' 38.8 1.85, 1.65 (m)
2' 34.8 2.10 (m)
3' 216.4
4' 49.8 2.55 (m)
5' 55.4
6' 24.3 1.60, 1.45 (m)
7' 121.8 5.62 (t, 7.0)
8' 138.5
9' 42.1
10' 36.8
11' 67.0 4.65 (d, 7.0)
12' 25.6 1.75 (s)
13' 22.7 1.17 (s)
14' 25.6 1.13 (s)
15' 14.9 1.18 (s)

Data sourced from T. Iranshahi et al., 2009. cam.ac.uk

To establish the connectivity of atoms within this compound, a suite of 2D NMR experiments is employed. youtube.com

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) spin-spin couplings, typically over two to three bonds. It is used to trace out the spin systems within the molecule, for example, identifying adjacent protons in the coumarin and sesquiterpene moieties. youtube.comresearchgate.netnih.gov

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons directly attached to carbons (¹H-¹³C one-bond correlations). It provides a direct link between the proton and carbon skeletons of the molecule. youtube.comnih.gov

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds (and sometimes longer). HMBC is crucial for connecting different spin systems and for linking quaternary carbons (which have no attached protons) to the rest of the structure. For this compound, HMBC correlations would confirm the linkage of the sesquiterpene unit to the coumarin moiety via the ether linkage at C-7. nih.govcam.ac.ukyoutube.com

ROESY (Rotating-frame Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons that are in close proximity, regardless of whether they are directly bonded. ROESY is vital for determining the relative stereochemistry of the molecule by revealing which protons are on the same face of a ring system. researchgate.netnih.govnih.gov For instance, in related sesquiterpene coumarins, ROESY correlations have been used to establish the orientation of methyl groups and protons at stereocenters. nih.gov

In cases of highly complex or proton-deficient molecules, more advanced NMR techniques can be brought to bear. nih.govresearchgate.net Techniques like 1,1-ADEQUATE can directly show carbon-carbon connectivities, while modified HMBC experiments can help to differentiate between two- and three-bond correlations, which can sometimes be ambiguous. nih.gov While the application of these specific advanced techniques to this compound has not been reported, they represent the cutting edge of structural elucidation for challenging natural products.

X-ray Crystallography for Solid-State Structural Conformation and Absolute Configuration

While a crystal structure for this compound itself has not been reported in the reviewed literature, this method has been successfully applied to determine the absolute configuration of other novel sesquiterpene coumarins. The process involves growing a single crystal of the compound, which is then irradiated with X-rays. The resulting diffraction pattern is analyzed to generate an electron density map, from which the positions of all atoms in the molecule can be determined.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism (ECD) Calculations) for Absolute Configuration Determination

Electronic Circular Dichroism (ECD) spectroscopy is a powerful chiroptical technique used to determine the absolute configuration of chiral molecules in solution. researchgate.netnih.gov ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum is highly sensitive to the stereochemistry of the molecule. researchgate.netnih.gov

The modern approach to using ECD for absolute configuration determination involves comparing the experimentally measured ECD spectrum with a theoretically calculated spectrum. cam.ac.uknih.gov This is typically done using time-dependent density functional theory (TD-DFT). By calculating the theoretical ECD spectra for both possible enantiomers of a molecule, a direct comparison with the experimental spectrum allows for the confident assignment of the absolute configuration. nih.gov This method has been successfully used to determine the absolute configurations of newly isolated sesquiterpene coumarins from Ferula species. Although a specific ECD analysis for this compound has not been detailed in the available literature, this technique remains a crucial tool for confirming the stereochemistry of such compounds.

Biosynthesis of Ferocaulidin

Precursor Pathways and Enzymatic Transformations

The biosynthesis of the isoprenoid precursors, essential building blocks for the sesquiterpene moiety, occurs via two main pathways: the mevalonate (B85504) (MVA) pathway and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. biorxiv.orgwikidata.orgwikipedia.orgnih.gov

Isopentenyl Diphosphate (B83284) (IPP) and Dimethylallyl Diphosphate (DMAPP) Pathways

Isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP) are the universal five-carbon building blocks for all terpenoids, including sesquiterpenes. biorxiv.orgmdpi.comwikipedia.orgnih.govwikipedia.org These two isomers are interconverted by the enzyme isopentenyl diphosphate isomerase (IDI). nih.govbiorxiv.orgresearchgate.net Sesquiterpenes are synthesized by the consecutive condensation of these five-carbon units. nih.gov

Mevalonate (MVA) and 2-C-methyl-D-erythritol 4-phosphate (MEP) Pathways

In plants, IPP and DMAPP are synthesized through two spatially separated pathways. The classical mevalonate (MVA) pathway operates in the cytoplasm and is the primary source of precursors for sesquiterpenes and sterols. biorxiv.orgwikipedia.orgnih.govwikipedia.orgbiorxiv.orgresearchgate.net This pathway begins with acetyl-CoA, which is converted through a series of enzymatic steps, with HMG-CoA reductase being a key regulatory enzyme, to produce IPP and DMAPP. nih.govwikipedia.org

The alternative 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, also known as the mevalonate-independent pathway, is localized in plastids. biorxiv.orgwikipedia.orgwikipedia.orgbiorxiv.orgresearchgate.net This pathway utilizes pyruvate (B1213749) and glyceraldehyde-3-phosphate as starting materials to generate IPP and DMAPP, which are typically used for the biosynthesis of mono- and diterpenes, as well as carotenoids and the phytol (B49457) chain of chlorophyll. biorxiv.orgwikipedia.orgbiorxiv.org While the MVA pathway is the main route for sesquiterpene precursors, there can be crosstalk and exchange of IPP and DMAPP between the two pathways in plant cells. wikipedia.orgbiorxiv.orgresearchgate.net

The coumarin (B35378) moiety, often a 7-hydroxycoumarin such as umbelliferone (B1683723) in the case of many Ferula sesquiterpene coumarins, is derived from the phenylpropanoid pathway. biorxiv.orgbiorxiv.orgresearchgate.net This pathway starts from aromatic amino acids like phenylalanine or tyrosine. researchgate.net

Sesquiterpene and Coumarin Moiety Linkage Mechanisms

The formation of sesquiterpene coumarins involves the linkage of the sesquiterpene precursor (specifically farnesyl diphosphate, FDP) and a coumarin unit. biorxiv.orgbiorxiv.org FDP is a C15 isoprenoid precursor formed from the condensation of IPP and DMAPP, catalyzed by farnesyl diphosphate synthase. biorxiv.org

Farnesylation of 7-hydroxycoumarins

The initial step in the linkage of the two moieties in O-prenylated sesquiterpene coumarins is the farnesylation of a 7-hydroxycoumarin. biorxiv.orgbiorxiv.orgresearchgate.net This reaction involves the attachment of the farnesyl group from FDP to the hydroxyl group at the C-7 position of the coumarin scaffold, forming a linear 7-farnesyloxycoumarin, such as umbelliprenin (B192621) (the farnesyl ether of umbelliferone). biorxiv.orgresearchgate.net This enzymatic step is catalyzed by an O-farnesyltransferase (O-FT). biorxiv.org

Role of Sesquiterpene Coumarin Epoxidases and Synthases

Following the formation of the linear farnesyloxycoumarin, further enzymatic transformations occur to generate the diverse cyclic structures observed in sesquiterpene coumarins. biorxiv.orgbiorxiv.orgresearchgate.net A key step involves the epoxidation of a double bond in the farnesyl moiety, typically the terminal 10',11'-double bond in umbelliprenin, catalyzed by a sesquiterpene coumarin epoxidase, such as umbelliprenin monooxygenase (UMO). biorxiv.orgbiorxiv.orgresearchgate.net This epoxidized intermediate then undergoes cyclization. biorxiv.orgbiorxiv.orgresearchgate.net

The cyclization is initiated by the protonation of the epoxide ring, generating a carbocation. biorxiv.orgbiorxiv.orgresearchgate.net This carbocation triggers a cascade of cyclization reactions and rearrangements within the farnesyl chain, analogous to the processes catalyzed by terpene synthases in the formation of various terpene skeletons. biorxiv.orgbiorxiv.orgresearchgate.net These complex cyclization reactions are catalyzed by enzymes referred to as sesquiterpene coumarin synthases (cyclases). biorxiv.orgbiorxiv.orgresearchgate.net The specific structure of the resulting cyclic sesquiterpene moiety, and thus the final sesquiterpene coumarin, is determined by the specific sesquiterpene coumarin synthase involved and the subsequent rearrangements (such as Wagner-Meerwein rearrangements, hydride, or alkyl shifts) and termination reactions (like proton elimination or nucleophilic attack). biorxiv.orgresearchgate.net While the general mechanism involving farnesylation, epoxidation, and cyclization by specific enzymes is understood for O-prenylated sesquiterpene coumarins, the precise sequence and the specific enzymes leading uniquely to the Ferocaulidin structure have not been fully elucidated in the provided sources.

Enzymatic Modifications and Structural Diversification

After the core sesquiterpene coumarin scaffold is formed through the linkage and cyclization of the sesquiterpene and coumarin moieties, further enzymatic modifications can occur, contributing to the structural diversity of this class of compounds. mdpi.com These modifications can include processes such as hydroxylation, oxidation, reduction, glycosylation, and acylation. mdpi.comnih.govmdpi.commdpi.comrsc.org These tailoring reactions, catalyzed by various modifying enzymes, can alter the physical and biological properties of the sesquiterpene coumarins. mdpi.com While the search results mention these general types of modifications in the context of sesquiterpenes and natural products, specific enzymatic modifications that occur directly to this compound after its formation are not detailed.

Cyclization Reactions and Skeletal Rearrangements

The cyclization of linear 7-farnesyloxycoumarins is a pivotal step in the biosynthesis of sesquiterpene coumarins. This process is initiated by the protonation of epoxidized 7-farnesyloxycoumarins, leading to the generation of a carbocation. biorxiv.orgresearchgate.netresearchgate.net This initial cyclization triggers a cascade of carbocation-mediated reactions, analogous to those observed in the biosynthesis of other terpene classes, such as triterpenes. biorxiv.orgresearchgate.net

Within this carbocation cascade, various skeletal rearrangements play a crucial role in shaping the final carbon framework. These rearrangements typically include Wagner-Meerwein rearrangements. biorxiv.orgresearchgate.netresearchgate.net Wagner-Meerwein rearrangements involve the 1,2-migration of a hydride, methyl group, or other alkyl groups to an adjacent carbocation center, leading to the formation of a more stable carbocation or a rearranged neutral product. sioc-journal.cnimperial.ac.ukjetir.orgwikipedia.org These rearrangements are prevalent in terpenoid biosynthesis and contribute significantly to the structural diversity of this class of natural products. sioc-journal.cnimperial.ac.uk

In addition to Wagner-Meerwein rearrangements, more complex processes, including Grob fragmentations, can also occur during the cyclization cascade. biorxiv.orgresearchgate.netresearchgate.net Grob fragmentation is a reaction where a C-C bond is cleaved, often in systems featuring a leaving group and a nucleofuge in a 1,3-arrangement, resulting in the formation of a carbonyl compound, an alkene, and a leaving group. libretexts.orgnibs.ac.cn While less common than Wagner-Meerwein rearrangements in this context, Grob fragmentations can contribute to the formation of specific structural features or ring systems within complex sesquiterpene structures. libretexts.orgnibs.ac.cn The interplay of cyclization and these rearrangement reactions is essential for constructing the characteristic multicyclic sesquiterpene skeleton found in this compound.

Post-Cyclization Modifications

Following the core cyclization and rearrangement events that establish the basic sesquiterpene skeleton, the molecule undergoes further enzymatic modifications. These post-cyclization steps introduce functional groups and contribute to the final structural complexity and diversity observed in sesquiterpene coumarins. mdpi.combiorxiv.org

Common post-cyclization modifications include hydroxylation, glycosylation, acylation, and oxidation reactions. mdpi.combiorxiv.org Hydroxylation, catalyzed by enzymes such as cytochrome P450s, introduces hydroxyl groups at specific positions on the sesquiterpene or coumarin moieties. mpg.denih.gov Glycosylation involves the attachment of sugar units, which can affect the compound's solubility and biological activity. mdpi.com Acylation involves the addition of acyl groups, often derived from activated carboxylic acids. Oxidation reactions, mediated by various oxidoreductases, can introduce carbonyl groups or epoxides, or modify existing functional groups. These modifications, occurring at specific positions and with defined stereochemistry, are crucial for the biosynthesis of this compound and other related sesquiterpene coumarins.

Genetic Basis and Enzymology of Biosynthetic Enzymes

The biosynthesis of this compound, like other specialized plant metabolites, is controlled by a suite of enzymes encoded by specific genes. The key enzymatic players in the formation of sesquiterpene coumarins include farnesyltransferase, which catalyzes the attachment of the farnesyl group to the coumarin scaffold, a sesquiterpene coumarin epoxidase responsible for epoxidizing the farnesyl moiety, and various sesquiterpene coumarin synthases (cyclases) that mediate the cyclization and rearrangement reactions. biorxiv.orgresearchgate.net

Synthetic Chemistry and Derivatization of Ferocaulidin

Total Synthesis Approaches to Ferocaulidin and its Core Scaffolds

Total synthesis of complex natural products like this compound involves constructing the molecule from simpler precursors through a series of controlled chemical reactions. While the search results mention the synthesis of other related compounds such as a novel jalcaguaianolide and ferruginol, specific details on the total synthesis of this compound itself are not explicitly detailed in the provided snippets. researchgate.netrsc.org However, the core scaffolds of sesquiterpene coumarins, consisting of a coumarin (B35378) linked to a sesquiterpene, are the subject of synthetic efforts. The biosynthesis of sesquiterpene coumarins involves the farnesylation of hydroxycoumarins, followed by epoxidation and cyclization of the farnesyl moiety initiated by carbocation formation. biorxiv.org This biosynthetic pathway provides insights into potential strategies for biomimetic total synthesis approaches to the core sesquiterpene coumarin scaffold.

Semi-synthetic Modifications and Analog Design

Semi-synthetic approaches involve using a naturally isolated compound, such as this compound, as a starting material for chemical modifications. This strategy allows for the creation of analogs with altered structures to investigate changes in biological activity. The search results indicate that semi-synthesis is a valuable method for obtaining new analogs of sesquiterpene coumarins. For instance, semi-synthesis has been employed to create new analogs of coladonin, another sesquiterpene coumarin, to study their α-amylase inhibition activity. researchgate.net Similarly, ferutinin (B81), a related sesquiterpene coumarin, has been modified through esterification to synthesize analogues with enhanced anti-proliferative activity against cancer cell lines. researchgate.net These examples highlight the utility of semi-synthetic modifications in generating diverse compounds based on natural sesquiterpene coumarin scaffolds for biological evaluation.

Strategies for Derivatization to Explore Structure-Activity Relationships (SAR)

Derivatization is a key strategy in medicinal chemistry to explore the relationship between chemical structure and biological activity (SAR). pharmacologymentor.comwm.edumonash.eduuni-bonn.denih.gov By systematically modifying different parts of the this compound molecule, researchers can identify which functional groups or structural features are essential for its biological effects. Although specific SAR studies on this compound are not detailed in the provided snippets, the importance of SAR in drug discovery is broadly discussed. pharmacologymentor.comwm.edumonash.eduuni-bonn.denih.gov The structural diversity observed in natural sesquiterpenes from Ferula due to varying substituents at multiple sites provides a natural basis for SAR exploration. researchgate.netnih.gov Strategies for derivatization could involve modifications to the coumarin moiety, the sesquiterpene core, or the ester linkages often present in these compounds. researchgate.netnih.gov For example, modifications to ferutinin through esterification have demonstrated altered anti-proliferative activity, suggesting that modifications at ester positions can impact biological outcomes. researchgate.net

SAR studies often involve the synthesis of a series of analogs with systematic structural variations and evaluating their biological activity. This data can then be used to build models that correlate structural features with activity. pharmacologymentor.comuni-bonn.de

Example of potential SAR data (Illustrative - not based on specific this compound data from search results):

CompoundStructural ModificationBiological Activity (Arbitrary Units)
This compoundNone100
Analog AR1 modification50
Analog BR2 modification150
Analog CR1 and R2 modification75

Regioselective and Stereoselective Synthesis Methodologies

Given the complex, often chiral, structures of natural products like this compound, controlling the regioselectivity (where a reaction occurs on the molecule) and stereoselectivity (the formation of specific stereoisomers) during synthesis is paramount. youtube.comnih.gov Achieving regioselectivity ensures that modifications occur at desired positions on the molecule, while stereoselectivity is critical because different stereoisomers can have vastly different biological activities. The synthesis of sesquiterpene coumarins involves cyclization reactions of the farnesyl moiety, which are inherently prone to generating multiple stereoisomers. biorxiv.org Controlling these cyclization cascades to favor the formation of the correct stereochemistry of the sesquiterpene core, as found in this compound, is a significant synthetic challenge. While the search results mention stereoselective preparation in the context of other natural products researchgate.netnih.gov, and regioselective synthesis of related coumarin derivatives dntb.gov.uaresearchgate.net, specific methodologies applied to the regioselective and stereoselective synthesis of this compound are not detailed. However, general strategies in stereoselective synthesis include the use of chiral auxiliaries, chiral catalysts, or enzymatic methods. youtube.comnih.gov Regioselectivity can be controlled by judicious choice of reagents and reaction conditions, exploiting the differential reactivity of functional groups within the molecule.

Molecular and Cellular Mechanism Investigations of Ferocaulidin S Biological Activities

Biochemical Interactions and Target Engagement

Investigations into the biochemical interactions and target engagement of compounds like ferocaulidin typically involve identifying the specific proteins, enzymes, or receptors with which the compound interacts. This can include studies on binding affinity and the nature of the interaction (e.g., agonistic or antagonistic effects on receptors, inhibitory or activating effects on enzymes). While this compound is a known compound isolated from Ferula species, specific detailed research findings on its direct biochemical interactions and molecular targets were not prominently available in the provided search results. researchgate.netmdpi.comacs.org Research on related compounds from Ferula, such as ferutinin (B81), has explored interactions with targets like estrogen receptors. researchgate.net The diverse structures within the sesquiterpene coumarin (B35378) class suggest that different members may engage with a variety of biological targets. biorxiv.org

Cellular Pathway Modulation in in vitro Systems

Studies examining the effects of compounds like this compound on cellular pathways in in vitro systems utilize cell cultures to understand how the compound influences various cellular processes. allucent.com This can involve assessing changes in signaling cascades, metabolic routes, and other essential cellular functions.

Receptor Binding and Activation/Inhibition Profiles

Evaluating receptor binding and the resulting activation or inhibition profiles is a key aspect of understanding a compound's mechanism of action. This involves determining if a compound binds to specific cellular receptors and whether this binding triggers or blocks the receptor's normal activity. While the general concept of receptor binding studies is well-established in pharmacological research, specific data detailing this compound's receptor binding and its activation or inhibition profiles were not found in the provided search results. nih.gov Studies on other compounds, such as ferutinin, have investigated their interaction with estrogen receptors. researchgate.net

Enzyme Activity Modulation (e.g., Kinases, Phosphatases, Proteases)

Modulation of enzyme activity is another critical mechanism by which compounds exert their biological effects. This can involve inhibiting enzymes, thereby blocking specific biochemical reactions, or activating them to enhance enzymatic processes. biorxiv.orgru.nlelifesciences.orgnih.govrsc.org Research into enzyme modulation profiles involves identifying which enzymes are affected by the compound and the nature of that effect (inhibition or activation), often quantified by parameters like IC50 values for inhibitors. nih.gov Despite the known existence of this compound, specific detailed findings on its modulation of enzyme activity, such as effects on kinases, phosphatases, or proteases, were not available in the provided search results.

Gene Expression and Protein Regulation

Compounds can also modulate cellular processes by altering gene expression and protein regulation. This involves influencing the transcription of genes into messenger RNA (mRNA) and the subsequent translation of mRNA into proteins, as well as post-translational modifications. khanacademy.orgmicrobenotes.comwikipedia.orgnih.govelifesciences.org Studies in this area may use techniques to measure levels of specific mRNAs and proteins to determine how a compound affects their expression. While the principle of gene expression and protein regulation is a fundamental aspect of cellular biology and a target for many bioactive compounds, specific data on how this compound influences gene expression and protein regulation was not found in the provided search results. khanacademy.orgmicrobenotes.comwikipedia.orgnih.govelifesciences.org

Cell Cycle Perturbations and Apoptosis Induction Mechanisms

Many bioactive natural products, including some sesquiterpene coumarins found in Ferula species, have been investigated for their effects on cell cycle progression and their ability to induce apoptosis (programmed cell death), particularly in the context of cancer research. dntb.gov.uaresearchgate.netnih.govnih.govfrontiersin.orgmdpi.comembopress.org Cell cycle perturbations can involve arresting the cell cycle at specific phases (e.g., G1, S, G2/M), preventing uncontrolled cell proliferation. nih.govmdpi.com Apoptosis induction mechanisms can involve the activation of caspases and modulation of proteins in the Bcl-2 family, which regulate mitochondrial-mediated cell death pathways. nih.govnih.govmdpi.com While the potential for compounds from Ferula to influence cell cycle and apoptosis is recognized, specific detailed research findings on this compound's effects on cell cycle perturbations and its precise apoptosis induction mechanisms in in vitro systems were not available in the provided search results. dntb.gov.uakhanacademy.orgelifesciences.orgmdpi.comeuropa.eubiorxiv.org Studies on ferulic acid, a related compound, have shown it can induce apoptosis and cell cycle arrest in osteosarcoma cells, potentially via the PI3K/Akt pathway and by altering the Bax/Bcl-2 ratio. nih.gov

Preclinical in vivo (Non-Human) Studies of Pharmacodynamic Effects

Preclinical in vivo studies are conducted in non-human living organisms, typically animal models, to investigate the pharmacodynamic effects of a compound. allucent.comcatapult.org.ukfrontiersin.orgeuropa.eu Pharmacodynamics is the study of how a drug affects the body, including its mechanism of action and the resulting physiological effects. allucent.comfrontiersin.org These studies aim to understand the compound's biological activity within a complex living system, providing insights that can help bridge the gap between in vitro findings and potential effects in humans. catapult.org.ukfrontiersin.org Preclinical in vivo studies can assess a compound's effects on disease progression, physiological parameters, and target engagement in relevant tissues. catapult.org.uk While the importance of preclinical in vivo studies for evaluating the pharmacodynamics of potential therapeutic agents is well-established, specific detailed research findings on the preclinical in vivo pharmacodynamic effects of this compound were not available in the provided search results. mdpi.combiorxiv.org Research on other compounds from Ferula has been conducted in animal models to assess various activities, such as effects on reproductive function. researchgate.net

Animal Model Systems for Activity Evaluation

While animal models are crucial tools in biological and biomedical research for understanding disease mechanisms and evaluating potential therapeutic agents, specific studies detailing the evaluation of this compound's biological activities in animal model systems were not identified in the provided research. Research on compounds from the Ferula genus has explored various pharmacological activities, and animal models are commonly used in related fields such as Alzheimer's disease and diabetes research. researchgate.net However, direct evidence of this compound being tested in such models is not available in the examined literature.

Molecular and Cellular Readouts in Tissues

Cellular and molecular investigations of this compound have provided insights into its direct effects on biological targets and cell viability. This compound has been evaluated for its inhibitory activity against cholinesterases, enzymes relevant to neurological conditions like Alzheimer's disease. In a study examining compounds from Ferula persica, this compound was among the compounds assayed for activity against cholinesterases, alongside farnesiferol A, umbelliprenin (B192621), and ligupersin A.

Furthermore, this compound has been subject to evaluation for cytotoxic effects on various cell lines. Research on compounds isolated from Ferula narthex included the assessment of this compound's cytotoxic activity against a panel of cell lines, including primary cells (PMM) and a cell line (MRC-5). wikidata.org Another study also reported the evaluation of this compound's cytotoxic activity against a small panel of cancer cell lines. nih.gov These cellular assays provide readouts on the compound's ability to affect cell survival and proliferation. This compound has also demonstrated antiprotozoal activity in in vitro studies. wikidata.org

Table 1: In Vitro Biological Activities of this compound

ActivityAssay SystemKey Findings (if available)Source
Cholinesterase InhibitionEnzyme assayAssayed alongside other Ferula compounds.
CytotoxicityVarious cell lines (e.g., MRC-5)Evaluated against primary cells and cell lines, and cancer cell lines. wikidata.orgnih.gov wikidata.orgnih.gov
Antiprotozoal ActivityIn vitro assayDemonstrated activity. wikidata.org wikidata.org

Structure-Activity Relationship (SAR) Studies for Biological Potency and Selectivity

Structure-Activity Relationship (SAR) studies are fundamental in understanding how modifications to a molecule's chemical structure influence its biological activity and selectivity. By examining structurally related compounds, researchers can identify key functional groups or structural features responsible for observed biological effects.

A notable point of comparison for understanding the SAR of this compound comes from its relationship with ligupersin A. This compound is described as the C-3' epimer of ligupersin A. wikidata.org Investigations into the biological activities of compounds from Ferula narthex included both this compound and ligupersin A, allowing for a direct comparison of their activities. wikidata.org

In this study, both compounds were evaluated for antiprotozoal and cytotoxic activities. wikidata.org The difference in stereochemistry at the C-3' position between this compound and ligupersin A provides a basis for understanding how this specific structural variation impacts their biological potency and selectivity against different protozoa and cell lines. wikidata.org The observed differences in activity between these two epimers highlight the significance of stereochemistry at this position for the biological profile of these sesquiterpene coumarins. For instance, ligupersin A was reported to be more cytotoxic than this compound in the evaluated assays. wikidata.org

Table 2: Comparison of Activities between this compound and Ligupersin A (C-3' Epimers)

CompoundStructural FeatureCytotoxicity (IC50)Antiprotozoal Activity (IC50)Source
This compoundC-3' Epimer of Ligupersin AData availableData available wikidata.org
Ligupersin AC-3' Epimer of this compoundMore potent than this compoundData available wikidata.org

Note: Specific IC50 values for all tested organisms/cell lines were not extracted for this summary table but are available in the cited source wikidata.org.

This comparison between this compound and ligupersin A serves as a specific example of SAR within the sesquiterpene coumarin class, demonstrating how subtle structural differences can lead to variations in biological activity.

Theoretical and Computational Chemistry Studies of Ferocaulidin

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to characterizing the electronic properties of a molecule. researchgate.net These ab initio methods solve approximations of the Schrödinger equation to provide a detailed picture of electron distribution, which in turn governs molecular stability and reactivity. lsu.edu

For Ferocaulidin, such calculations would begin with a geometry optimization to find its lowest energy, most stable three-dimensional conformation. lsu.edu From this optimized structure, a variety of electronic properties can be determined. Natural Bond Orbital (NBO) analysis, for instance, is used to understand charge distribution and delocalization within the molecule, highlighting the key donor-acceptor interactions that contribute to its stability. researchgate.netmdpi.com

Analysis of the Frontier Molecular Orbitals (FMO)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical for understanding chemical reactivity. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. researchgate.net

Furthermore, a Molecular Electrostatic Potential (MEP) map can be generated to visualize the electron density around the molecule. This map identifies electrophilic (positive potential, typically colored blue) and nucleophilic (negative potential, typically colored red) sites, predicting how this compound might interact with other molecules or biological targets. researchgate.net

Table 1: Example of Calculated Quantum Chemical Properties for this compound This table presents hypothetical data that would be generated from DFT calculations.

ParameterValueDescription
HOMO Energy -6.5 eVIndicates the energy of the highest occupied molecular orbital; related to electron-donating ability.
LUMO Energy -1.2 eVIndicates the energy of the lowest unoccupied molecular orbital; related to electron-accepting ability.
HOMO-LUMO Gap (ΔE) 5.3 eVThe energy difference between HOMO and LUMO, an indicator of chemical reactivity and stability. researchgate.net
Dipole Moment 3.2 DebyeMeasures the overall polarity of the molecule, influencing solubility and intermolecular interactions. youtube.com
Ionization Potential 6.5 eVThe energy required to remove an electron from the molecule.
Electron Affinity 1.2 eVThe energy released when an electron is added to the molecule.

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions

While quantum calculations describe the static electronic nature of a molecule, Molecular Dynamics (MD) simulations are employed to study its dynamic behavior over time. rsc.org MD simulations model the movements of atoms and molecules based on classical mechanics, providing a view of conformational changes and interactions within a simulated biological environment, such as in water or bound to a protein. researchgate.netresearchgate.net

For this compound, MD simulations are essential for performing a thorough conformational analysis. A molecule is not static; it exists as an ensemble of different conformations. MD simulations can explore this conformational landscape, identifying the most populated and energetically favorable shapes the molecule adopts in solution. nih.gov This is critical because a molecule's biological activity is often tied to its ability to adopt a specific conformation that fits into a target's binding site. nih.gov

When a potential biological target for this compound is identified, MD simulations are used to study the ligand-target interactions in detail. nih.gov After an initial binding pose is predicted using molecular docking, an MD simulation of the this compound-protein complex is run for a significant timescale (typically nanoseconds to microseconds). nih.govplos.org The stability of this complex is assessed by analyzing metrics such as the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand, which measures how much the structure deviates from its initial state over time. nih.gov A stable RMSD plot suggests a stable binding mode. Additionally, the Root Mean Square Fluctuation (RMSF) can identify which parts of the protein and ligand are flexible or rigid during the interaction. researchgate.net These simulations reveal the key intermolecular forces—such as hydrogen bonds, hydrophobic interactions, and water bridges—that maintain the stability of the complex. nih.gov

Table 2: Example of a Molecular Dynamics Simulation Setup for a this compound-Target Complex This table outlines typical parameters for an MD simulation study.

ParameterSpecificationPurpose
Software GROMACS 2021, AMBERStandard software packages for performing MD simulations. plos.org
Force Field Amber14SB, CHARMM36mA set of parameters used to describe the potential energy of the system's atoms and bonds. plos.org
Solvent Model SPC/E, TIP3PExplicit water models used to solvate the system and mimic physiological conditions. nih.gov
Simulation Time 100-200 nsThe duration of the simulation, chosen to be long enough to observe meaningful conformational changes and interactions. nih.govresearchgate.net
Ensemble NPT (Isothermal-Isobaric)Keeps the number of particles (N), pressure (P), and temperature (T) constant to simulate realistic physiological conditions. nih.gov
Analysis Metrics RMSD, RMSF, Hydrogen BondsKey metrics calculated from the simulation trajectory to assess stability, flexibility, and specific interactions. researchgate.netnih.gov

In Silico Prediction of Biological Mechanisms and Structure-Function Relationships

The integration of quantum mechanics, molecular dynamics, and machine learning allows for the in silico prediction of biological mechanisms and the elucidation of structure-function relationships (SFR). researchgate.netnih.gov These computational approaches bridge the gap between a molecule's chemical properties and its biological activity. nih.gov

By studying a series of this compound analogs with varying measured activities, a Quantitative Structure-Activity Relationship (QSAR) model can be developed. nih.gov QSAR models are mathematical equations that correlate variations in a molecule's physicochemical properties (descriptors) with its biological activity. These descriptors can be derived from quantum chemical calculations (e.g., HOMO/LUMO energies, partial charges) or be based on 2D/3D structural features. A robust QSAR model can then be used to predict the activity of new, unsynthesized this compound analogs, guiding medicinal chemistry efforts.

Understanding the structure-function relationship also involves identifying the key structural features of this compound responsible for its interaction with a biological target. nih.gov Data from MD simulations can pinpoint which functional groups on this compound are consistently involved in strong interactions (e.g., hydrogen bonding with specific amino acid residues). researchgate.net This information is used to build a pharmacophore model—an abstract 3D representation of the essential steric and electronic features required for biological activity. This model serves as a template for designing new molecules with potentially improved or similar functions.

Table 3: Example of a Hypothetical Structure-Function Relationship for this compound Analogs This table illustrates how specific structural modifications could be correlated with biological function based on computational predictions.

AnalogModificationPredicted Binding Affinity (ΔG, kcal/mol)Key Interaction Change
This compound (Reference Structure)-8.5Forms two hydrogen bonds with Serine-145.
Analog A Hydroxyl group added at R1-9.2Forms an additional hydrogen bond with Aspartate-189.
Analog B Methyl group added at R2-7.8Introduces steric hindrance, weakening the interaction with the binding pocket.
Analog C Phenyl ring replaces R3-9.0Enhances hydrophobic interactions with a key pocket lined by Leucine and Valine.

Cheminformatics Approaches for Analog Design and Virtual Screening

Cheminformatics combines computer science and chemistry to analyze large datasets of chemical compounds. For this compound, cheminformatics is essential for designing novel analogs and efficiently searching for new potential drug candidates through virtual screening. mdpi.com

Virtual screening is a computational technique used to search large libraries of small molecules to identify those most likely to bind to a target protein. nih.govyoutube.com There are two main approaches:

Structure-Based Virtual Screening (SBVS): When the 3D structure of the biological target is known, SBVS is employed. mdpi.com This involves docking millions of compounds from databases like ZINC15 into the target's binding site and scoring their predicted binding affinity. nih.gov The top-scoring compounds are selected as "hits" for further experimental validation. This method can identify novel chemical scaffolds completely different from this compound that may still fit the target.

Ligand-Based Virtual Screening (LBVS): If the target structure is unknown but active molecules like this compound exist, LBVS is used. mdpi.com This approach relies on the principle that structurally similar molecules often have similar biological activities. youtube.com A known active compound (this compound) or a pharmacophore model derived from it is used as a query to search databases for molecules with similar shapes, sizes, and chemical features.

Following virtual screening, the identified hits can be further analyzed using the molecular dynamics and quantum chemistry methods described in the previous sections to refine the predictions before committing to chemical synthesis and biological testing. nih.gov This iterative cycle of design, screening, and detailed simulation accelerates the discovery of new and potentially more effective analogs of this compound. nih.gov

Advanced Analytical Methodologies for Ferocaulidin Detection and Quantification

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a cornerstone in the analysis of natural products like ferocaulidin, enabling the separation of individual components based on their differential interactions with a stationary phase and a mobile phase ijsrtjournal.comsmsla.global. Various chromatographic techniques are employed for the separation and purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC) with various detection methods

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of non-volatile and semi-volatile compounds, including sesquiterpene coumarins like this compound mdpi.comijsrtjournal.comnih.govnih.gov. HPLC operates by pumping a liquid mobile phase through a column packed with a stationary phase under high pressure ijsrtjournal.com. Different detection methods can be coupled with HPLC to identify and quantify the separated components.

Studies on Ferula species have frequently utilized HPLC for the analysis of their coumarin (B35378) content, including this compound researchgate.netect-journal.kzmdpi.com. HPLC with a diode array detector (DAD) is commonly employed, allowing for the detection of compounds based on their UV-Vis absorbance at specific wavelengths mdpi.com. For sesquiterpene coumarins, UV absorbance is typically observed between 320-330 nm researchgate.net. The choice of stationary phase (e.g., C18) and mobile phase (e.g., acetonitrile/water with an acidic modifier like formic acid) is optimized to achieve efficient separation of this compound from other compounds in the extract mdpi.comnih.govresearchgate.net.

HPLC is also essential for assessing the purity of isolated this compound. Purity assessment using chromatographic methods often involves determining the percentage of the target compound relative to other detected components in the chromatogram nih.gov.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds scioninstruments.comscielo.org.mxresearchgate.netnih.gov. While this compound itself might not be sufficiently volatile for direct GC analysis without derivatization, GC-MS can be applied to analyze volatile components of Ferula extracts, which may include precursors or related compounds researchgate.netcore.ac.uk. GC-MS couples a gas chromatograph, which separates components based on their boiling points and interaction with the stationary phase, with a mass spectrometer, which provides mass spectral data for identification scioninstruments.com.

GC-MS has been used in the analysis of essential oils and extracts from Ferula species, where it helps in identifying various volatile compounds researchgate.netcore.ac.uk. Although direct application to intact this compound might be limited due to its structure and potential for thermal degradation, derivatization techniques could potentially be employed to make volatile derivatives suitable for GC-MS analysis. GC-MS is valuable for providing both retention time and mass spectral information, aiding in the identification and quantification of components in complex mixtures scioninstruments.com.

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) is an advanced form of HPLC that uses smaller particle size columns and higher mobile phase pressures, resulting in faster separations, increased resolution, and improved sensitivity nih.gov. UPLC is particularly advantageous for the analysis of complex samples and can significantly reduce analysis time and solvent consumption compared to conventional HPLC nih.gov.

UPLC has been applied in the analysis of compounds from Ferula species and other medicinal plants nih.govresearchgate.netresearchgate.net. Its enhanced separation capabilities make it suitable for resolving this compound from closely related sesquiterpene coumarins and other constituents in plant extracts nih.gov. UPLC is often coupled with sensitive detectors, such as photodiode array (PDA) or mass spectrometers, for comprehensive analysis researchgate.netresearchgate.net. The use of UPLC contributes to more efficient and sensitive methods for the detection and quantification of this compound.

Hyphenated Techniques for Complex Mixture Analysis

Hyphenated techniques combine the separation power of chromatography with the identification capabilities of spectroscopic methods, providing more comprehensive information about complex mixtures ijsrtjournal.comnih.gov. These techniques are invaluable for the analysis of natural products like this compound, especially when dealing with complex matrices or when detailed structural information is required.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis and Metabolite Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS), and particularly tandem mass spectrometry (LC-MS/MS), is a powerful hyphenated technique widely used for the analysis of natural products, including sesquiterpene coumarins mdpi.comsmsla.globalresearchgate.netresearchgate.netsaiflucknow.orgmdpi.com. LC-MS combines the separation capabilities of LC with the high sensitivity and selectivity of MS saiflucknow.orgalwsci.com. LC-MS/MS provides additional structural information by fragmenting selected ions and analyzing the resulting fragment ions, which is particularly useful for identifying and quantifying compounds in complex matrices and at low concentrations mdpi.com.

LC-MS/MS is highly effective for trace analysis of this compound in biological samples or complex plant extracts researchgate.netresearchgate.net. It can provide information on the molecular weight of this compound and its fragments, aiding in its identification and differentiation from isomers or co-eluting compounds researchgate.netsaiflucknow.org. The use of different ionization techniques, such as electrospray ionization (ESI), is common in LC-MS for the analysis of polar and semi-polar compounds like this compound researchgate.net. LC-MS/MS is also a key tool in metabolite profiling studies of Ferula species, helping to identify and characterize a wide range of secondary metabolites, including this compound and its potential metabolites researchgate.netresearchgate.net. Formic acid is often used as a mobile phase additive in LC-MS to improve peak shape and provide protons for positive ionization mode researchgate.net.

Nuclear Magnetic Resonance (NMR) Coupled to Chromatography (LC-NMR)

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) is a hyphenated technique that directly couples LC separation with NMR spectroscopy ijsrtjournal.comnih.govalwsci.commdpi.com. This technique is exceptionally powerful for the structural elucidation of compounds in complex mixtures without the need for prior isolation ijsrtjournal.commdpi.com. NMR provides detailed information about the connectivity and functional groups within a molecule tandfonline.commdpi.comalwsci.com.

LC-NMR allows for the acquisition of NMR spectra of eluting peaks from the LC column in real-time or using stop-flow or loop-storage modes nih.govmdpi.com. This is particularly valuable for analyzing unstable compounds or those present in limited quantities alwsci.commdpi.com. While the sensitivity of LC-NMR can be lower than LC-MS, recent advancements, including cryogenic probes and microprobe technologies, have significantly improved its sensitivity mdpi.com. LC-NMR has been applied in the analysis of natural products from various plant sources and can provide definitive structural confirmation for this compound and other related compounds within a complex extract tandfonline.commdpi.comijsrtjournal.commdpi.com. The combination of LC-NMR with LC-MS (LC-NMR-MS) provides complementary data, offering both detailed structural information and molecular weight information in a single analysis ijsrtjournal.com.

Spectrophotometric Methods for Quantification

Spectrophotometric methods, particularly in the ultraviolet-visible (UV-Vis) range, are valuable tools in the analysis of compounds that absorb light in these regions. These methods are often employed in conjunction with chromatographic separation techniques for the detection and quantification of individual components within complex mixtures.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a widely used technique that measures the absorbance or transmission of light through a sample as a function of wavelength. This method is applicable to compounds containing chromophores that absorb light in the UV-Vis spectrum. Sesquiterpene coumarins, including this compound, possess the coumarin moiety, which is known to exhibit characteristic UV absorbance. Research indicates that sesquiterpene coumarins typically show UV absorbance between 320 and 330 nm. researchgate.net

In the analysis of Ferula extracts, UV detection is commonly integrated into high-performance liquid chromatography (HPLC) and ultra-high performance liquid chromatography (UHPLC) systems. researchgate.netmdpi.comresearchgate.net Photodiode array detectors (DAD), which are essentially rapid UV-Vis spectrophotometers, are frequently used in HPLC-DAD and UHPLC-PDA setups to monitor the elution of compounds and obtain their UV spectra in real-time. mdpi.comresearchgate.net This allows for the detection and quantification of this compound based on its specific retention time and characteristic UV absorbance profile at selected wavelengths, often within the 320-330 nm range. researchgate.net

Furthermore, direct UV spectra have been obtained using spectrophotometers during the characterization of compounds isolated from Ferula species, including those where this compound was identified. brieflands.com While often used for identification and structural elucidation in conjunction with other spectroscopic methods like NMR and MS, the principle of UV-Vis absorbance is fundamental to its detection and provides a basis for quantitative analysis when appropriate standards and calibration curves are employed. reddit.com The intensity of the absorbance at a specific wavelength is directly proportional to the concentration of the analyte in the solution, following the Beer-Lambert Law, enabling quantification.

Environmental Fate and Transformation of Ferocaulidin

Abiotic Degradation Pathways (e.g., Photodegradation, Hydrolysis)

Biotransformation and Microbial Degradation Processes

Biotransformation involves the alteration of a compound by biological organisms, primarily microorganisms. nmb-journal.comeolss.net Microbial degradation is a key process in the removal of many organic pollutants from the environment, where microorganisms utilize the compounds as a source of carbon and energy. eolss.netresearchgate.netmdpi.com The pathways and rates of microbial degradation can vary depending on the specific microorganisms present, the environmental conditions (such as oxygen availability, temperature, and nutrient levels), and the chemical structure of the compound. Microorganisms employ a variety of enzymatic reactions to break down complex organic molecules, including hydroxylation, demethylation, and cleavage of ring structures. eolss.netnih.gov While the broad mechanisms of microbial biotransformation of natural products like flavonoids and other aromatic compounds are known, specific studies detailing the biotransformation or microbial degradation of Ferocaulidin were not found in the search results. researchgate.netnih.govresearchgate.net Sesquiterpenes and coumarins, the structural components of this compound, are subject to microbial degradation in the environment.

Interaction with Environmental Matrices (e.g., Soil, Water)

The interaction of a chemical compound with environmental matrices such as soil and water significantly influences its fate and transport. These interactions include adsorption to soil particles, leaching through the soil profile into groundwater, volatilization into the atmosphere, and dissolution in water. fera.co.uknih.govtaylorfrancis.com Adsorption to soil is influenced by the properties of the chemical (e.g., polarity, solubility) and the soil characteristics (e.g., organic matter content, clay content, pH). fera.co.uknih.govcopernicus.orgresearchgate.net Compounds that adsorb strongly to soil are less likely to leach into water bodies but may persist longer in the soil. Conversely, highly soluble compounds are more prone to leaching and transport in water. fera.co.uk The interaction with water also includes dissolution and potential hydrolysis or photodegradation in the aqueous phase. unina.itresearchgate.netrsc.org While the importance of these interactions for the environmental fate of chemicals is well-recognized, specific data on the interaction of this compound with different soil types or its behavior in aquatic systems were not identified in the search results. fera.co.uknih.govtaylorfrancis.comcopernicus.orgresearchgate.neteos.org

Ecological Implications of Its Presence and Degradation Products

The presence of this compound and its degradation products in the environment can have ecological implications. These can include effects on soil and aquatic microorganisms, terrestrial and aquatic invertebrates, plants, and higher organisms. The toxicity and ecological impact of a compound are often related to its concentration, persistence, and the toxicity of its transformation products. nih.gov Some degradation products can be more persistent or toxic than the parent compound. fera.co.uknih.gov For natural products like this compound, which is found in Ferula plants, their presence in the environment could be a result of natural processes (e.g., decomposition of plant material) or potentially human activities if the compound is extracted or used. mdpi.commdpi.comresearchgate.netresearchgate.net While studies on the biological activities of Ferula extracts and isolated compounds, including some sesquiterpene coumarins, have been conducted (e.g., anti-inflammatory, antibacterial), specific research detailing the ecological toxicity or environmental risk posed by this compound or its degradation products was not found. mdpi.commdpi.comnih.govresearchgate.netresearchgate.net Assessing the ecological implications requires data on environmental concentrations, toxicity to various organisms, and the persistence and behavior of the compound and its breakdown products in relevant environmental compartments. fera.co.uknih.gov

Future Research Directions and Unanswered Questions

Elucidation of Novel Biosynthetic Enzymes and Genetic Clusters

The biosynthesis of sesquiterpene coumarins, including Ferocaulidin, involves the prenylation of coumarin (B35378) units with sesquiterpene moieties, followed by further enzymatic modifications biorxiv.orgbiorxiv.org. Despite the identification of numerous sesquiterpene coumarins, biochemical studies specifically elucidating the enzymes involved in their biosynthesis are notably limited biorxiv.orgbiorxiv.org. Knowledge of general terpene biosynthesis and natural product prenylation provides a basis for suggesting putative biosynthetic routes, but the specific enzymes, such as farnesyltransferase, sesquiterpene coumarin epoxidase, and synthase, remain largely uncharacterized for many of these compounds, including this compound biorxiv.org.

Future research should focus on the identification and characterization of the genes and enzymes responsible for the biosynthesis of this compound in its native plant sources. This could involve transcriptomic and proteomic studies of the relevant plant tissues, particularly those where this compound is accumulated. Techniques such as genome sequencing and bioinformatics could help identify potential genetic clusters encoding biosynthetic enzymes. Functional characterization of identified enzymes through heterologous expression and in vitro assays is crucial to understand the precise steps involved in the formation of the sesquiterpene coumarin scaffold and the subsequent modifications leading to this compound. Elucidating these pathways is essential for potential future metabolic engineering efforts to produce this compound or its analogues.

Development of Advanced Synthetic Strategies for Complex Analogues

The structural complexity of this compound, featuring multiple chiral centers and fused ring systems, presents a significant challenge for chemical synthesis. While general synthetic strategies for natural products and complex molecules exist, developing efficient and stereoselective routes specifically for this compound and its diverse analogues is an important area for future investigation researchgate.netberkeley.edunih.gov. Challenges in synthesizing complex natural products include controlling the orientation and stereochemistry of building blocks berkeley.edu.

Future research should explore advanced synthetic methodologies, such as asymmetric synthesis, organocatalysis, and flow chemistry, to construct the core structure of this compound and introduce structural diversity. Developing divergent synthetic strategies from common intermediates could enable the efficient generation of libraries of this compound analogues with variations in the sesquiterpene or coumarin moieties, as well as modifications to the linking ether bond or functional groups mdpi.com. Biomimetic synthetic approaches, inspired by the proposed biosynthetic pathway, could also offer novel routes to access the complex scaffold mdpi.com. The development of robust and scalable synthetic strategies is critical for providing sufficient quantities of this compound and its analogues for comprehensive biological evaluation and potential therapeutic development.

Comprehensive Pharmacological Profiling and Network Pharmacology

While some sesquiterpene coumarins from Ferula species have shown various biological activities, a comprehensive pharmacological profiling of this compound is needed researchgate.netmdpi.com. Pharmacological profiling is essential for understanding the potential therapeutic benefits and identifying any off-target effects nih.govnih.govice-biosci.com. Comprehensive profiling involves examining effects on various physiological systems nih.gov.

Future research should involve a systematic and broad pharmacological evaluation of this compound using a range of in vitro and in vivo assays to determine its precise biological activities. This includes assessing its effects on various cellular pathways, enzyme targets, and receptor interactions. Given the complexity of biological systems, the integration of network pharmacology approaches is crucial rsc.org. Network pharmacology allows for the analysis of the intricate interactions between this compound, its potential targets, and related biological pathways, providing a more holistic understanding of its mechanisms of action and potential therapeutic applications rsc.org. This approach can help identify key nodes and pathways influenced by this compound, guiding further mechanistic studies and the identification of potential therapeutic indications.

Integration of Omics Technologies in Mechanistic Studies

Understanding the detailed molecular mechanisms underlying the biological effects of this compound requires the application of advanced omics technologies. Omics approaches, such as transcriptomics, proteomics, and metabolomics, provide comprehensive insights into biological systems nih.govresearchgate.netthermofisher.comnih.gov. Integrating data from multiple omics layers (multi-omics or trans-omics) can reveal complex molecular networks and identify causative changes that single omics approaches might miss nih.govresearchgate.netthermofisher.commdpi.com.

Future research should integrate these technologies to investigate how this compound affects gene expression, protein levels, and metabolic profiles in relevant biological systems. For example, transcriptomic analysis could reveal changes in gene pathways upon this compound treatment, while proteomic studies could identify affected proteins and signaling cascades. Metabolomics could provide insights into altered metabolic processes. Combining these datasets through bioinformatics and systems biology approaches can help construct molecular networks, identify key biomarkers, and elucidate the intricate mechanisms by which this compound exerts its biological effects.

Refinement of Analytical Methodologies for in situ Detection

Accurate and sensitive analytical methods are fundamental for the detection, quantification, and study of natural products like this compound in various matrices, including plant tissues and biological samples insight7.ioinsight7.ioresearchgate.net. While standard chromatographic and spectroscopic techniques are likely used for its isolation and characterization, refinement of these methods is necessary for more challenging applications epa.govnih.gov.

Future research should focus on developing and validating highly sensitive and specific analytical methodologies for this compound. This includes optimizing techniques such as LC-MS/MS and GC-MS for trace analysis in complex biological matrices. A key area for development is the refinement of methods for the in situ detection and localization of this compound within plant tissues. Techniques like mass spectrometry imaging could provide valuable spatial information about this compound biosynthesis, accumulation, and potential transport within the plant. Such refined analytical tools are essential for both basic research on this compound's natural production and for studying its pharmacokinetics and metabolism if it is explored for therapeutic purposes.

Exploration of Potential for Chemical Biology Probes

Chemical biology probes are valuable tools for dissecting biological processes and validating potential drug targets nih.govncl.ac.ukuwo.capromega.comchemicalprobes.org. These small molecules are designed to selectively interact with specific proteins or biomolecules, allowing researchers to perturb and study their function in living systems promega.com.

Q & A

Q. What analytical techniques are recommended for characterizing Ferocaulidin’s structural purity, and how should researchers validate their findings?

Methodological Answer:

  • Primary Techniques : Use nuclear magnetic resonance (NMR) for stereochemical analysis, high-performance liquid chromatography-mass spectrometry (HPLC-MS) for purity assessment, and X-ray crystallography for absolute configuration determination.
  • Validation : Cross-reference data with synthetic standards (if available) and replicate measurements across independent laboratories. Include detailed experimental parameters (e.g., solvent systems, column specifications) in supplementary materials to ensure reproducibility .
  • Data Reporting : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to document all characterization data, including spectral peaks and crystallographic coordinates .

Q. How can researchers optimize this compound’s synthesis pathway to improve yield while minimizing byproducts?

Methodological Answer:

  • Design of Experiments (DOE) : Apply factorial design to test variables (e.g., temperature, catalyst concentration) and identify optimal conditions. Use response surface methodology for multi-variable optimization .
  • Byproduct Analysis : Employ tandem mass spectrometry (MS/MS) to trace byproduct formation. Adjust reaction stoichiometry or purification protocols (e.g., gradient elution in chromatography) based on findings.
  • Reproducibility : Publish full synthetic protocols with step-by-step troubleshooting notes to aid replication .

Advanced Research Questions

Q. How can contradictory data on this compound’s pharmacokinetic (PK) profiles across species be systematically resolved?

Methodological Answer:

  • Meta-Analysis Framework : Aggregate PK data from preclinical studies using PRISMA guidelines. Stratify results by species, dosage, and administration routes to identify confounding variables .
  • In Vitro-In Vivo Correlation (IVIVC): Compare metabolic stability assays (e.g., liver microsome studies) with in vivo PK data to isolate species-specific metabolic pathways.
  • Mechanistic Modeling : Develop physiologically based pharmacokinetic (PBPK) models to predict interspecies variability .

Q. What strategies are effective for elucidating this compound’s mechanism of action when traditional target-based assays fail?

Methodological Answer:

  • Multi-Omics Integration : Combine transcriptomics, proteomics, and metabolomics to identify perturbed pathways. Use bioinformatics tools (e.g., STRING, KEGG) for network analysis .
  • Chemical Proteomics : Employ activity-based protein profiling (ABPP) with this compound-derived probes to map interactomes .
  • Validation : Apply CRISPR-Cas9 knockout models to confirm candidate targets .

Q. How should researchers design experiments to address conflicting reports on this compound’s cytotoxicity in cancer vs. normal cell lines?

Methodological Answer:

  • Standardized Assay Conditions : Use identical cell lines, culture media, and viability endpoints (e.g., ATP vs. MTT assays) across studies. Report batch numbers for critical reagents .
  • Dose-Response Curves : Generate IC50 values with 95% confidence intervals. Compare results using statistical tools like ANOVA with post-hoc Tukey tests .
  • Microenvironment Mimicry : Test cytotoxicity in 3D spheroid models or co-cultures to better replicate in vivo conditions .

Data Contradiction & Analysis

Q. What systematic approaches can resolve discrepancies in this compound’s reported bioactivity across independent studies?

Q. How can the PICO framework be adapted to structure a study on this compound’s therapeutic potential?

Methodological Answer:

  • Population (P) : Define model systems (e.g., in vitro cancer lines, in vivo rodent models).
  • Intervention (I) : Specify this compound doses, formulations, and administration routes.
  • Comparison (C) : Use clinically relevant comparators (e.g., standard chemotherapy agents).
  • Outcome (O) : Quantify endpoints like tumor volume reduction or biomarker expression .

Tables for Methodological Guidance

Table 1 : Key Techniques for this compound Characterization

TechniqueApplicationValidation Criteria
NMRStructural elucidationMatch to computed spectra (≥95%)
HPLC-MSPurity assessment≥98% area under curve (AUC)
X-ray CrystallographyAbsolute configurationR-factor ≤ 0.05

Table 2 : Steps to Address Data Contradictions

StepActionTools/References
1Conduct systematic literature reviewPRISMA guidelines
2Replicate key experimentsReproducibility protocols
3Perform meta-analysisRevMan, R Metafor package

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ferocaulidin
Reactant of Route 2
Ferocaulidin

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.